4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-sec-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide is 460.15691181 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of various heterocyclic compounds, including pyrimidine, pyridine, and isoxazole derivatives, plays a crucial role in the development of new antimicrobial agents. Research has shown that certain derivatives exhibit pronounced antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant bacterial infections. For instance, novel synthesis techniques have been employed to create derivatives that were evaluated for their antimicrobial efficacy, with some showing promising results against a range of microorganisms (Bhuiyan et al., 2006; Bektaş et al., 2010; Rostamizadeh et al., 2013).
Catalytic Synthesis and Environmental Applications
Research into the catalytic synthesis of complex molecules using environmentally benign conditions has gained significant attention. Techniques such as oxidative carbonylation have been developed to synthesize ureas, oxamides, and benzoxazolones, compounds with various industrial and pharmaceutical applications. These methods emphasize the use of non-toxic catalysts and recyclable solvent systems, contributing to greener chemical processes (Mancuso et al., 2015).
Fluorescent Properties and Material Science
The development of new materials with specific fluorescent properties has applications in sensors, imaging, and fluorescent whitening agents. Synthesis studies have led to the creation of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives with distinct fluorescent characteristics. These compounds have potential uses in enhancing the optical properties of materials and in biological imaging applications (Rangnekar & Rajadhyaksha, 1986).
Novel Synthesis Methods and Mechanistic Insights
Advances in synthesis methods for heterocyclic compounds, including the use of catalysts and solvent-free conditions, have opened new pathways for the efficient production of pharmacologically active molecules. Studies have elucidated mechanisms and optimized conditions for synthesizing pyridyl benzamides and oxazolopyridines, contributing to the broader understanding of chemical synthesis techniques and their applications in drug development (Chen et al., 2018).
Properties
IUPAC Name |
4-butan-2-yloxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-4-15(2)31-18-12-10-17(11-13-18)23(30)29-25(33)27-20-8-5-7-19(16(20)3)24-28-22-21(32-24)9-6-14-26-22/h5-15H,4H2,1-3H3,(H2,27,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLLJMCPLGJRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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